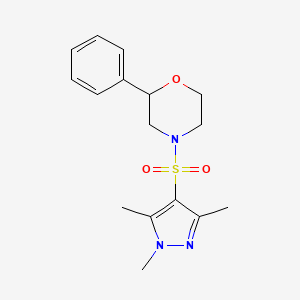

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

2-phenyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTWJCUPXAMBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides under basic conditions . The final step involves the attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The phenyl and pyrazole rings can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole rings exhibit significant anticancer activities. The sulfonyl group in 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine may enhance its efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can inhibit the activity of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and cancer progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with sulfonyl groups have been documented to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects .

Neurological Applications

Emerging research highlights the neuroprotective potential of pyrazole derivatives. Given the compound's ability to cross the blood-brain barrier, it may be useful in treating neurodegenerative diseases such as Alzheimer's disease. Its interaction with neurotransmitter systems could provide therapeutic benefits in cognitive disorders .

Case Studies

Several studies have investigated the pharmacological effects of related compounds. For example:

-

In Vivo Studies on Cancer Models

A study demonstrated that a similar pyrazole derivative significantly reduced tumor size in murine models by inducing apoptosis in cancer cells and inhibiting angiogenesis . This suggests that this compound may possess comparable effects. -

Inflammation Models

In models of acute inflammation, compounds with similar structures showed decreased levels of inflammatory markers (e.g., TNF-alpha) when administered . This supports the hypothesis that our compound may also exhibit anti-inflammatory properties. -

Neuroprotection Studies

Research involving pyrazole-based compounds reported neuroprotective effects against oxidative stress-induced neuronal damage in vitro. These findings suggest the potential for developing treatments for neurodegenerative conditions using derivatives like this compound .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target . These interactions can disrupt normal cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound’s morpholine core distinguishes it from thiazole-based analogs, such as the fluorophenyl-substituted thiazoles described in . These thiazole derivatives (compounds 4 and 5 ) feature a planar conformation except for a perpendicular fluorophenyl group, whereas the morpholine ring in the target compound introduces a six-membered oxygen-containing heterocycle. This difference likely impacts solubility, conformational flexibility, and electronic properties. For instance, the morpholine oxygen may participate in hydrogen bonding, as seen in , where sulfonyl-morpholine groups interact with Ser523 and Lys509 in protein binding pockets .

Table 1: Structural Comparison

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 1,3,5-trimethylpyrazole group introduces steric bulk and moderate electron-withdrawing effects due to the sulfonyl linkage. In contrast, the thiazole derivatives in feature electron-withdrawing halogens (Cl/F) on aryl groups, which may enhance dipole interactions .

- Biological Interactions: highlights that sulfonyl-morpholine groups can adopt dual binding modes in protein pockets, with sulfonyl oxygens interacting with catalytic residues (e.g., Ser523, Lys509).

Biological Activity

2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a phenyl group and a sulfonyl group linked to a trimethyl-pyrazole moiety. The molecular formula is , and it possesses unique properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including those similar to this compound. For instance:

- Study Findings : A series of pyrazole-sulfonamide compounds exhibited significant antimicrobial activity against various microorganisms, indicating that modifications in the pyrazole structure can enhance biological efficacy .

| Compound | Microbial Strain | Activity |

|---|---|---|

| 3a | E. coli | Significant |

| 4f | S. aureus | High |

| 4g | P. aeruginosa | Moderate |

These results suggest that the incorporation of a sulfonyl group may contribute to the increased activity against bacterial strains.

Antioxidant Activity

In addition to antimicrobial effects, compounds similar to this compound have shown promising antioxidant properties:

- Research Insights : Compounds with pyrazole structures demonstrated antioxidant activity comparable to standard antioxidants like butylhydroxytoluene (BHT) in vitro .

| Compound | Antioxidant Activity (IC50 μM) |

|---|---|

| 3a | 25 |

| 4f | 30 |

| 4g | 28 |

This antioxidant potential suggests applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation:

- Case Study : A derivative exhibiting a similar structure was tested against various cancer cell lines and showed IC50 values ranging from 10 to 50 μM, indicating significant cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 20 |

| A549 (lung) | 30 |

These findings highlight the compound's potential as a lead for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species Modulation : The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals and modulate oxidative stress pathways.

- Cell Cycle Arrest : Evidence suggests that certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What assays evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Use ADP-Glo™ assay (Promega) across 100+ kinases at 1 µM.

- Cellular validation : Measure phospho-target levels via Western blot (e.g., p-ERK in cancer cell lines).

- Structural insights : Compare binding to kinase catalytic triads (e.g., Asp473, Asp310 interactions in RNA Biology study) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.